molecular formula C18H22N4O B12177658 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12177658
M. Wt: 310.4 g/mol
InChI Key: NWYOOLYFPGXUBA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a propanamide chain linked to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and pyrazole intermediates separately, followed by their coupling through amide bond formation.

    Synthesis of 1-methyl-1H-indole-3-carboxylic acid: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of 1,3,5-trimethyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine with 2,4-pentanedione.

    Coupling Reaction: The carboxylic acid group of the indole derivative is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the pyrazole derivative to form the desired amide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The pyrazole ring may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide: Lacks the methyl group on the indole nitrogen.

    3-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)propanamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of both the methylated indole and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on diverse research findings, including synthesis methods, in vitro evaluations, and mechanistic studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction between indole derivatives and pyrazole moieties. The general synthetic route includes:

  • Formation of Indole Derivative : Starting with 1-methylindole.
  • Pyrazole Formation : Utilizing trimethylpyrazole derivatives.
  • Amide Bond Formation : Coupling the indole and pyrazole components through an amide linkage.

This synthetic strategy allows for the modification of various functional groups to optimize biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : IC50 values as low as 0.52 μM indicate potent activity.
  • MCF-7 Cells : Exhibits an IC50 of 0.34 μM.
  • HT-29 Cells : Shows an IC50 of 0.86 μM.

Mechanistic studies suggest that these compounds induce apoptosis in a dose-dependent manner and inhibit tubulin polymerization, akin to colchicine's mechanism of action .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been noted for their:

  • Anti-inflammatory Effects : Some analogs reduce inflammation markers and exhibit protective effects on cells.
  • Antinociceptive Activity : Certain compounds demonstrate pain-relieving properties in preclinical models.

These activities underscore the versatility of pyrazole derivatives in therapeutic applications beyond oncology .

Study 1: Antiproliferative Activity

A study by Bouabdallah et al. evaluated a series of pyrazole derivatives, including those structurally related to our compound. The findings highlighted that derivatives with specific substitutions exhibited significant cytotoxicity against MCF7 and other cancer cell lines, reinforcing the potential of indole-pyrazole hybrids in cancer therapy .

CompoundCell LineIC50 (µM)
Compound AMCF70.34
Compound BHeLa0.52
Compound CHT-290.86

Study 2: Mechanistic Insights

In another investigation, mechanistic pathways were elucidated where compounds induced apoptosis through caspase activation pathways. This study highlighted the role of caspases in mediating cell death and the potential for these compounds to be developed as therapeutic agents targeting apoptotic pathways .

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C18H22N4O/c1-12-18(13(2)22(4)20-12)19-17(23)10-9-14-11-21(3)16-8-6-5-7-15(14)16/h5-8,11H,9-10H2,1-4H3,(H,19,23)

InChI Key

NWYOOLYFPGXUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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